2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione
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Overview
Description
2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Mechanism of Action
Mode of Action
2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione interacts with its target, topoisomerase I, by inhibiting its activity . This inhibition is achieved through the stabilization of the topoisomerase I-DNA complex, which prevents the enzyme from relieving the torsional strain in the DNA helix during replication and transcription . This results in DNA damage and, consequently, the inhibition of cancer cell proliferation .
Result of Action
The result of the action of this compound is the induction of DNA damage and the inhibition of cancer cell proliferation . By stabilizing the topoisomerase I-DNA complex and preventing the relief of torsional strain in the DNA helix, the compound causes DNA damage that leads to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2-thione, which can then be alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of microwave-assisted synthesis has also been explored to improve the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylthio and arylthio derivatives.
Scientific Research Applications
2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent, antimicrobial agent, and topoisomerase I inhibitor.
Material Science: It is used in the synthesis of various bioactive molecules and as a key intermediate in the development of new materials.
Biological Studies:
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar core structure and have been investigated for their anticancer and antimicrobial activities.
Thiazolopyrimidine Derivatives: These compounds exhibit a broad spectrum of pharmacological activities, including antiviral and antitumor properties.
Uniqueness
2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione is unique due to its specific combination of thiazole and pyrimidine rings, which confer distinct biological activities and make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S2/c6-5-9-2-3(10)7-1-8-4(2)11-5/h1H,(H2,6,9)(H,7,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBQFZZBGYTQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=S)N1)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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